molecular formula C8H8N4O2 B1307987 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 92352-24-4

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B1307987
CAS No.: 92352-24-4
M. Wt: 192.17 g/mol
InChI Key: WDPPKVUTTXCXMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide”, furan derivatives are generally synthesized using various methods. For instance, furan-2-carbaldehyde-d was synthesized in one step using adapted Vilsmeier conditions .

Scientific Research Applications

Synthesis and Reactivity

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide has been utilized as a precursor in the synthesis of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates through decyclization reactions, showcasing its role in generating novel compounds with potential analgesic activities (Igidov et al., 2022). Additionally, it has been involved in microwave-assisted synthesis processes, leading to the creation of 5-amino-1H-pyrazole derivatives that further react to form compounds with diverse reactivities (Dhibi et al., 2022).

Antimicrobial and Antioxidant Properties

The compound has been a cornerstone in developing novel chalcone derivatives with significant antioxidant properties, highlighting its versatility in creating compounds with potential health benefits (Prabakaran et al., 2021). It has also been used to generate pyrazoline analogues exhibiting promising antibacterial activities, demonstrating its application in addressing microbial resistance issues (Rani et al., 2012).

Anticancer Research

Moreover, the synthesis of pyridine, thioamide, and thiazole derivatives from this compound has opened new avenues in anticancer research, with several compounds exhibiting cytotoxicity against cancer cell lines, indicating its potential in developing new cancer therapies (Zaki et al., 2018).

Structural and Chemical Analysis

Research into the structural and chemical properties of derivatives has contributed significantly to understanding the molecular basis of their biological activities. For example, studies on the crystal structures of certain derivatives have provided insights into their reactivity and potential applications in designing more effective compounds (Borisova et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “5-Furan-2-yl-2-methyl-2H-pyrazole-3-carboxylic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPPKVUTTXCXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394644
Record name 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92352-24-4
Record name 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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